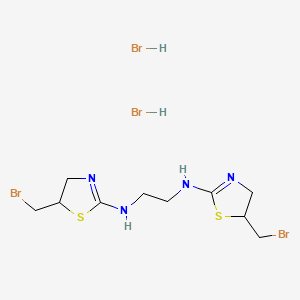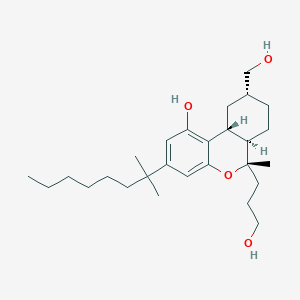
N,N'-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is a complex organic compound that features a unique structure with bromomethyl and thiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide typically involves the reaction of 1,2-ethanediamine with 5-(bromomethyl)-4,5-dihydro-2-thiazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and reacted in a micro fixed-bed reactor, often using a catalyst such as platinum on carbon (Pt/C) to promote the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazolyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N’-Bis(5-(aminomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide exerts its effects involves the interaction of its bromomethyl and thiazolyl groups with target molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the thiazolyl groups can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(5-bromosalicylidene)diamines: These compounds share a similar bis-thiazolyl structure but differ in the presence of salicylidene groups instead of bromomethyl groups.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound features a thiourea core with trifluoromethyl groups, offering different reactivity and applications.
Uniqueness
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is unique due to its combination of bromomethyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
111915-73-2 |
|---|---|
Molekularformel |
C10H18Br4N4S2 |
Molekulargewicht |
578.0 g/mol |
IUPAC-Name |
N,N'-bis[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C10H16Br2N4S2.2BrH/c11-3-7-5-15-9(17-7)13-1-2-14-10-16-6-8(4-12)18-10;;/h7-8H,1-6H2,(H,13,15)(H,14,16);2*1H |
InChI-Schlüssel |
HINORRCNCGSHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=N1)NCCNC2=NCC(S2)CBr)CBr.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



